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molecular formula C13H11FO3 B8291545 (6-Fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester

(6-Fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester

Cat. No. B8291545
M. Wt: 234.22 g/mol
InChI Key: QOMVYQPPZSXVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642629B2

Procedure details

To a solution of (4-benzyloxy-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester (876 mg, 2.7 mmol) in methanol (20 mL) was added 10% palladium on carbon (132 mg). The resulting mixture was stirred vigorously under a hydrogen atmosphere (balloon) overnight and then filtered. The filtrate was concentrated in vacuo to give (6-fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester (601 mg, 95%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.69-7.76 (m, 2H), 7.30 (s, 1H), 7.22-7.26 (m, 1H), 6.82 (s, 1H), 3.74 (s, 3H), 3.72 (s, 2H).
Name
(4-benzyloxy-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester
Quantity
876 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:24])[CH2:4][C:5]1[CH:14]=[C:13]([O:15]CC2C=CC=CC=2)[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([F:23])[CH:11]=2)[CH:6]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:24])[CH2:4][C:5]1[CH:14]=[C:13]([OH:15])[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([F:23])[CH:11]=2)[CH:6]=1

Inputs

Step One
Name
(4-benzyloxy-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester
Quantity
876 mg
Type
reactant
Smiles
COC(CC1=CC2=CC=C(C=C2C(=C1)OCC1=CC=CC=C1)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
132 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously under a hydrogen atmosphere (balloon) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CC1=CC2=CC=C(C=C2C(=C1)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 601 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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